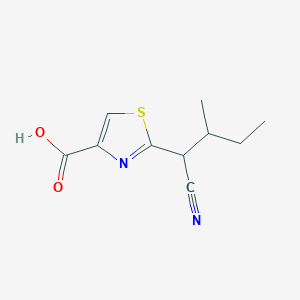

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(1-cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2S/c1-3-6(2)7(4-11)9-12-8(5-15-9)10(13)14/h5-7H,3H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFXGKIBVFDKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C#N)C1=NC(=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazole with a suitable cyano-containing reagent can lead to the formation of the desired compound. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

化学反应分析

Hydrolysis Reactions

The carboxylic acid group undergoes hydrolysis under basic conditions. In related thiazole-4-carboxylate esters (e.g., ethyl 2-(methylthio)-1,3-thiazole-4-carboxylate), saponification with LiOH yields the free carboxylic acid derivative:

Conditions :

-

2N LiOH, MeOH, 20°C, 5 minutes

-

Acidification to pH 3 with HCl yields 2-(methylthio)-1,3-thiazole-4-carboxylic acid (90% yield) .

Alkylation of Thiazole Nitrogen

The thiazole nitrogen can participate in alkylation reactions. For example:

Example :

-

Alkylation with isobutyl bromide under K₂CO₃/DMF at 80–85°C modifies substituents on phenyl-thiazole derivatives .

-

Typical yields: 73% for 2-(3-bromo-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate .

Cyclization Reactions

The cyano group enables cyclization to form fused heterocycles. A representative pathway involves:

Key Steps :

-

Thiobenzamide formation from 4-hydroxy-3-nitrobenzonitrile .

-

Cyclization with 2-chloroacetoacetic acid ethyl ester at reflux yields thiazole-carboxylate scaffolds .

Coupling Reactions

The carboxylic acid participates in coupling reactions to form amides or esters:

Amide Formation

Example :

-

Coupling with 3,4,5-trimethoxyaniline using EDCI/HOBt yields antiproliferative thiazole amides (IC₅₀: nM range) .

Esterification

Conditions :

Nitrile Reduction

The cyano group can be reduced to an amine under catalytic hydrogenation:

Note : This reaction is hypothetical but supported by analogous reductions in nitrile-containing thiazoles .

Decarboxylation

Thermal or photochemical decarboxylation eliminates CO₂:

Conditions : Observed in thiazole derivatives at >150°C .

Metal-Catalyzed Cross-Couplings

The thiazole ring participates in Suzuki-Miyaura couplings:

Example :

-

Brominated thiazole intermediates (e.g., 3-bromo-4-hydroxybenzonitrile) undergo Cu-mediated cyanation to introduce nitriles .

Key Reaction Data

Mechanistic Insights

-

Cyclization : The thiazole ring forms via Hantzsch thiazole synthesis, involving nucleophilic attack of sulfur on α-halo carbonyl compounds .

-

Alkylation : Base-mediated deprotonation enhances nucleophilicity at the thiazole nitrogen .

-

Decarboxylation : Proceeds via a six-membered transition state, stabilized by conjugation with the thiazole π-system .

科学研究应用

Unfortunately, the available search results do not provide specific applications, comprehensive data tables, or well-documented case studies for the compound "2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid". However, the search results do provide some context and related information that may be relevant.

Chemical Properties and Information

- IUPAC Name this compound

- Chemical Formula

- Molecular Weight 224.28

- Other identifiers: Includes Pubchem CID (82840095), MDL Number (MFCD26191883), and InChI Key (GKFXGKIBVFDKBP-UHFFFAOYSA-N)

- Appearance: Powder

- Hazard Statements: H302-H312-H315-H319-H332-H335

- Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501

Related Research Areas

- Thiazole Derivatives: The compound is a thiazole derivative, and research has been conducted on thiazole-4-carboxylic acid esters and thioesters as plant protection agents . These compounds have shown potent fungicidal activity and can be used in crop protection .

- Anti-cancer activity: Structural modifications of 2-arylthiazolidine-4-carboxylic acid amides have resulted in the discovery of 4-substituted methoxylbenzoyl-aryl-thiazoles (SMART) . SMART agents exhibit improved antiproliferative activity against melanoma and prostate cancer cells and exert their anticancer activity through inhibition of tubulin polymerization .

Potential Applications

Given the information, "this compound" may have potential applications in:

- Crop Protection: As a thiazole derivative, it could be explored for its fungicidal properties .

- Pharmaceutical Research: The compound might be of interest in developing novel anti-cancer agents, considering the activity of related thiazole compounds against melanoma and prostate cancer cells .

Additional Information

作用机制

The mechanism of action of 2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The carboxylic acid group can also play a role in the compound’s solubility and reactivity in biological environments.

相似化合物的比较

Structural and Functional Group Variations

The substituent at the 2-position of the thiazole ring critically influences chemical and biological behavior. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in the target compound and its methylethyl analog is strongly electron-withdrawing, which may enhance the acidity of the carboxylic acid group compared to phenyl or alkyl-substituted analogs (e.g., Val-Tzl-Ca ).

- Biological Activity: The 4-methylphenyl derivative (AgrA inhibitor ) demonstrates the importance of aromatic substituents in receptor binding. The cyano group in the target compound could mimic nitrile-containing drugs like axitinib, which exhibit strong binding to bacterial receptors .

- The branched alkyl-cyano substituent in the target compound may reduce solubility further due to increased hydrophobicity.

生物活性

2-(1-Cyano-2-methylbutyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative with potential biological activities. Its unique structure, characterized by the presence of a thiazole ring and a carboxylic acid group, suggests various interactions within biological systems. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C10H12N2O2S |

| Molecular Weight | 224.28 g/mol |

| IUPAC Name | This compound |

| Appearance | White to off-white powder |

| Storage Temperature | Room Temperature |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic processes. Notably, it has shown promise as an inhibitor of the enzyme tyrosinase, which is crucial in melanin production. This inhibition can potentially be leveraged in treatments for hyperpigmentation disorders.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin. Inhibition of this enzyme can lead to decreased melanin production, making it a target for skin whitening agents. Research indicates that derivatives similar to this compound exhibit significant tyrosinase inhibitory activity.

Research Findings

Several studies have investigated the biological activities of thiazole derivatives, including this compound. Below are key findings from recent research:

- Tyrosinase Inhibition : In vitro studies have demonstrated that compounds with similar structures significantly inhibit tyrosinase activity. For instance, a study reported an IC50 value of 18.17 µg/mL for a related compound, indicating strong inhibitory potential against tyrosinase .

- Antioxidant Activity : The antioxidant properties of thiazole derivatives have also been explored. Compounds with hydroxyl and methoxy groups showed enhanced antioxidant activity, which is beneficial in reducing oxidative stress within cells .

- Molecular Docking Studies : Computational studies have suggested that the binding affinity of these compounds to tyrosinase is substantial, supporting their potential as therapeutic agents in skin treatments .

Case Studies

A notable case study involved the synthesis and evaluation of various thiazolidine derivatives for their biological activities. The study highlighted that modifications at specific positions on the thiazolidine ring could enhance tyrosinase inhibition and antioxidant properties .

Example Data from Case Studies:

| Compound | IC50 (µg/mL) | Tyrosinase Inhibition (%) | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Compound 1 | 18.17 | 66.47 | -8.4 |

| Compound 2 | 16.5 | Moderate | -6.9 |

| Compound 3 | 98.5 | Insignificant | -5.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。